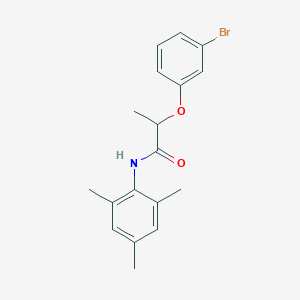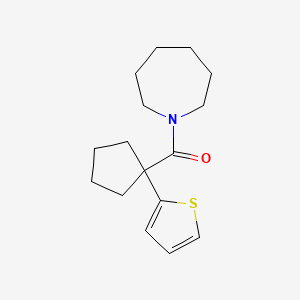![molecular formula C13H11FN4S B2485016 6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852373-65-0](/img/structure/B2485016.png)
6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Triazolopyridazine derivatives are a class of compounds that have garnered attention due to their significant pharmaceutical importance. These compounds exhibit a wide range of biological activities, making them valuable in medicinal chemistry. The focus on such derivatives stems from their unique molecular structure, which allows for diverse chemical reactions and modifications, leading to various applications in drug development and other scientific fields.
Synthesis Analysis
The synthesis of triazolopyridazine derivatives involves multiple steps, including condensation reactions, cyclization, and sometimes specific substitutions to introduce different functional groups. A common method involves treating specific precursor compounds in suitable conditions to achieve the desired triazolopyridazine structure. For example, the synthesis of similar compounds has been detailed through the reaction of acetic acids with hydrazinylpyridazine in dry conditions, followed by cyclization processes to finalize the triazolopyridazine core (Sallam et al., 2021).
Molecular Structure Analysis
The molecular structure of triazolopyridazine derivatives is characterized using spectroscopic techniques and X-ray diffraction analysis. These methods confirm the unique features of the triazolopyridazine scaffold, such as its crystalline structure, molecular geometry, and specific atom arrangements. Detailed structural analysis provides insights into the compound's electronic distribution and potential reactive sites (Sallam et al., 2021).
Chemical Reactions and Properties
Triazolopyridazine derivatives engage in various chemical reactions, including substitutions and ring transformations, which significantly impact their chemical properties. These reactions enable the introduction of different substituents, altering the compound's biological activity and solubility. The chemical properties of these compounds are influenced by their molecular structure, which dictates their reactivity and interaction with other molecules (Kozhevnikov et al., 2005).
Scientific Research Applications
Structural and Theoretical Analysis
- Pyridazine derivatives, including compounds structurally related to 6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, have been studied for their biological properties. These studies involve synthesis, crystal structure characterization, and Density Functional Theory (DFT) calculations. For example, research on triazole pyridazine derivatives showed the synthesis and characterization of similar compounds using NMR, IR, and mass spectral studies, along with single-crystal X-ray diffraction technique. DFT calculations were employed to determine HOMO-LUMO energy levels, energy gap, softness, hardness, and other quantum chemical parameters (Sallam et al., 2021).
Antiviral Properties
- Some derivatives of 6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine have demonstrated antiviral activities. For instance, compounds synthesized using 6-Phenyl-[1,2,4]triazolo[4,3‐b]pyridazine-3(2H)‐thione as a precursor showed promising antiviral activity against hepatitis-A virus (HAV) (Shamroukh & Ali, 2008).
Agricultural Applications
- Pyridazine and its derivatives have applications in agriculture as well. They are used as molluscicides, anti-feedants, insecticides, herbicides, and plant growth regulators. A study on a novel pyridazine derivative, structurally related to 6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, included its synthesis, structure elucidation, and docking study against the fungus Fusarium oxysporum (Sallam et al., 2022).
Antitumor and Antiproliferative Activity
- Some pyridazine derivatives have been evaluated for their antitumor and antiproliferative activities. A series of triazole derivatives, similar in structure to 6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, demonstrated moderate to potent antiproliferative activity against various cancer cell lines. These compounds were designed as vinylogous CA-4 analogues with rigid [1,2,4]triazolo[4,3-b]pyridazine scaffolds (Xu et al., 2016).
properties
IUPAC Name |
6-ethylsulfanyl-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S/c1-2-19-12-8-7-11-15-16-13(18(11)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUXOOBGFFRVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2484935.png)




![N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2484947.png)


![2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2484950.png)
![2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B2484951.png)
![N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2484952.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2484953.png)
